molecular formula C12H17Cl2N3O B2621080 6-Chloro-N-(piperidin-4-ylmethyl)pyridine-2-carboxamide;hydrochloride CAS No. 1645538-24-4

6-Chloro-N-(piperidin-4-ylmethyl)pyridine-2-carboxamide;hydrochloride

Cat. No.: B2621080
CAS No.: 1645538-24-4
M. Wt: 290.19
InChI Key: DHSUBNMUOGKHSU-UHFFFAOYSA-N
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Description

6-Chloro-N-(piperidin-4-ylmethyl)pyridine-2-carboxamide;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloro group at the 6th position of the pyridine ring, a piperidin-4-ylmethyl substituent, and a carboxamide group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(piperidin-4-ylmethyl)pyridine-2-carboxamide;hydrochloride typically involves multiple steps. One common method includes the reaction of 6-chloropyridine-2-carboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate 6-chloro-N-(piperidin-4-ylmethyl)pyridine-2-carboxamide. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(piperidin-4-ylmethyl)pyridine-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-N-(piperidin-4-ylmethyl)pyridine-2-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Chloro-N-(piperidin-4-ylmethyl)pyridine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N-(piperidin-4-ylmethyl)pyridine-2-carboxamide;hydrochloride is unique due to the combination of its chloro, piperidin-4-ylmethyl, and carboxamide groups. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-chloro-N-(piperidin-4-ylmethyl)pyridine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O.ClH/c13-11-3-1-2-10(16-11)12(17)15-8-9-4-6-14-7-5-9;/h1-3,9,14H,4-8H2,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSUBNMUOGKHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC(=O)C2=NC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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